Allyl 3-methoxymorpholine-4-carboxylate

Description

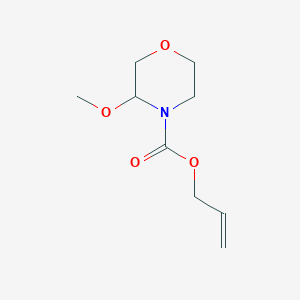

Allyl 3-methoxymorpholine-4-carboxylate (CAS: 2119729-43-8) is a synthetic organic compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . Its structure features a morpholine ring substituted with a methoxy group at position 3 and an allyl ester at the carboxylate position (Figure 1). This compound is primarily used in pharmaceutical and chemical synthesis due to its reactive allyl group and polar morpholine core, which enhance its utility in nucleophilic substitutions and cycloaddition reactions .

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

prop-2-enyl 3-methoxymorpholine-4-carboxylate |

InChI |

InChI=1S/C9H15NO4/c1-3-5-14-9(11)10-4-6-13-7-8(10)12-2/h3,8H,1,4-7H2,2H3 |

InChI Key |

DHJHUCZULXZGPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCCN1C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-methoxymorpholine-4-carboxylate typically involves the esterification of 3-methoxymorpholine-4-carboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Morpholine Nitrogen

The morpholine nitrogen exhibits nucleophilic character due to its lone pair of electrons. In related morpholine derivatives, this site participates in alkylation and acylation reactions (Figure 1):

Example Reaction

textAllyl 3-methoxymorpholine-4-carboxylate + R-X → Quaternary ammonium salt

-

Reagents : Alkyl halides (R-X), acyl chlorides

-

Conditions : Polar aprotic solvents (DMF, THF), room temperature or mild heating .

-

Mechanism : pathway favored due to steric hindrance from the morpholine chair conformation.

Allyl Ester Deprotection via Palladium Catalysis

The allyl ester undergoes Pd-mediated cleavage to release the free carboxylic acid (Table 1):

Table 1: Optimized Deprotection Conditions

| Reagents | Solvent System | Yield (%) | DNA Compatibility* | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Phenylsilane | DCM/Toluene/ACN/H₂O | 70 | Moderate | |

| Pd(PPh₃)₄, NaBH₄ | ACN/DMA/Borate | <10 | Poor |

*DNA compatibility data inferred from analogous reactions.

-

Key Insight : Pre-addition of phenylsilane minimizes DNA degradation, suggesting utility in bioconjugation .

Decarboxylative Alkylation via Photoredox Catalysis

The carboxylate group participates in radical-mediated decarboxylative coupling (Scheme 1):

Scheme 1 :

textThis compound → Decarboxylation → Allyl radical intermediate → Alkylation

-

Catalyst : Fukuzumi catalyst (Acr⁺-Mes) under visible light .

-

Outcome : Diastereoselectivity up to 2.1:1 (dr) observed in related morpholine systems, dictated by pseudo A¹,³ strain .

Enantioselective Allylic Substitution

The allyl ester serves as a substrate for Pd-catalyzed asymmetric allylic alkylation (AAA):

Table 2: Palladium-Catalyzed Reactions

| Catalyst System | Nucleophile | ee (%) | Application | Source |

|---|---|---|---|---|

| Pd/(R,R)-DACH-naphthyl | Anilines | ≤97 | α,α-Disubstituted allylic amines | |

| Pd/(S,S)-PHOX | Malonates | ≤94 | Quaternary carbon centers |

-

Mechanism : Oxidative addition of Pd(0) to the allyl ester, followed by nucleophilic attack with retention of stereochemistry .

Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Chemistry

Allyl 3-methoxymorpholine-4-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs, particularly in the fields of analgesics and anti-inflammatory agents.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, suggesting that this compound could be further explored for its ability to combat infections .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives have shown promise in inhibiting enzymes like acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's. This inhibition mechanism is vital for developing therapeutic agents targeting cognitive decline.

Case Study 1: Antimicrobial Evaluation

In a study focusing on morpholine derivatives, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the morpholine ring significantly enhanced the antimicrobial activity, with minimum inhibitory concentrations (MIC) recorded at low micromolar levels .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of morpholine derivatives on neuronal cell lines exposed to oxidative stress. The study found that this compound exhibited protective effects by reducing apoptosis markers and enhancing cell viability, indicating its potential in neuroprotection .

Data Summary Table

Mechanism of Action

The mechanism of action of Allyl 3-methoxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis highlights key differences between Allyl 3-methoxymorpholine-4-carboxylate and structurally related compounds, focusing on functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

a) Functional Group Variations

Methoxy vs. Oxo Group :

The methoxy group in this compound increases electron density on the morpholine ring, enhancing solubility in polar solvents compared to its oxo-containing analog (CAS 2119729-41-6). The oxo group, however, confers higher reactivity toward nucleophilic additions .- Allyl Ester vs. Benzyloxy/Amino Groups: The allyl ester facilitates cleavage under mild acidic or basic conditions, making it ideal for prodrug synthesis. In contrast, compounds like ethyl 1-amino-3-(benzyloxy)-4-oxo-... exhibit stability suited for antiviral applications due to their benzyloxy and amino substituents .

Research and Commercial Considerations

Synthesis Challenges :

The methoxy group in this compound requires careful protection-deprotection strategies during synthesis, unlike its oxo analog, which avoids such steps .Commercial Availability : Suppliers like CymitQuimica offer this compound in gram-scale quantities, while analogs such as 4'-methoxychalcone are priced competitively at €67.00/25g .

Biological Activity

Allyl 3-methoxymorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring, an allyl group, and a carboxylate moiety. The morpholine structure is significant as it has been associated with various pharmacological activities.

Chemical Formula : CHNO

Mechanisms of Biological Activity

- Enzyme Inhibition : Morpholine derivatives, including this compound, have shown potential as enzyme inhibitors. The morpholine ring can enhance binding affinity to target enzymes, thus modulating their activity. For instance, studies have indicated that morpholine derivatives can act as effective inhibitors of various proteases and kinases, which are crucial in cancer progression and other diseases .

- Antimicrobial Activity : Some derivatives of morpholine have demonstrated antimicrobial properties. The introduction of the allyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased efficacy against bacterial strains .

- Cytotoxicity : Research has indicated that certain morpholine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested for their ability to induce apoptosis in tumor cells, suggesting a potential role in cancer therapy .

Case Study 1: Anticancer Properties

A study investigated the effects of morpholine derivatives on various cancer cell lines. This compound was included in a broader screening of compounds for their cytotoxic effects against breast cancer cells (MCF-7). The results showed that this compound significantly inhibited cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent .

Data Table: Biological Activity Summary

Q & A

Q. How can researchers optimize the synthesis of Allyl 3-methoxymorpholine-4-carboxylate to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. This reduces the number of trials while capturing interactions between variables .

- Reaction Path Search: Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and predict energy barriers. ICReDD’s integrated computational-experimental approach can narrow down optimal conditions before lab validation .

- Purification Techniques: Leverage membrane separation or column chromatography to isolate the compound with high purity, referencing subclass RDF2050104 (membrane technologies) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the allyl and morpholine moieties. Compare chemical shifts with structurally similar compounds (e.g., ethyl 3-(4-fluorophenyl) derivatives) to validate assignments .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) can verify molecular weight and fragmentation patterns. Cross-reference with NIST Standard Reference Database 69 for spectral matching .

- HPLC-PDA: Reverse-phase HPLC with photodiode array detection ensures purity and identifies co-eluting impurities. Optimize mobile phase composition using DoE principles .

Advanced Research Questions

Q. How does the allyl group in this compound influence its reactivity in transition-metal-catalyzed reactions?

Methodological Answer:

- Catalytic Screening: Test Rh(I) or Pd-based catalysts (e.g., bidentate phosphine ligands) for allylic substitution or hydrosilylation reactions. The allyl group’s electron-withdrawing nature may enhance electrophilicity at the β-carbon .

- Mechanistic Studies: Use DFT calculations to map transition states and compare activation energies for allyl vs. non-allyl analogs. ICReDD’s reaction path search methods can simulate competing pathways .

- Kinetic Profiling: Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediates and propose a mechanism .

Q. What computational strategies can predict the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model hydrolytic degradation in aqueous environments at different pH levels. Solvent-accessible surface area (SASA) analysis can identify vulnerable functional groups .

- QSPR Modeling: Develop quantitative structure-property relationship models using descriptors like logP and HOMO-LUMO gaps to predict photostability .

- Accelerated Stability Testing: Combine forced degradation (heat, light, oxidation) with LC-MS to identify degradation products. Cross-validate with computational predictions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

Methodological Answer:

- Interlaboratory Studies: Conduct round-robin testing using standardized protocols (e.g., OECD guidelines) to minimize methodological variability .

- Meta-Analysis: Aggregate published data and apply multivariate regression to identify outliers or confounding factors (e.g., solvent purity, measurement techniques) .

- Advanced Characterization: Use microcalorimetry for precise solubility measurements and surface plasmon resonance (SPR) for partition coefficient determination .

Methodological Frameworks for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.